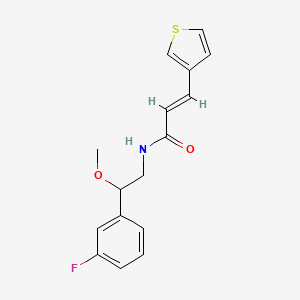![molecular formula C14H13ClOS B2843049 1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene CAS No. 338792-26-0](/img/structure/B2843049.png)
1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene” is a chemical compound with the molecular formula C14H13ClOS . It has an average mass of 264.770 Da and a monoisotopic mass of 264.037567 Da . It is also known by its CAS number 338792-26-0 .
Molecular Structure Analysis
The molecular structure of “1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene” consists of a benzene ring substituted with a chlorine atom and a phenoxyethylsulfanyl group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography, but such data doesn’t seem to be readily available for this compound.Applications De Recherche Scientifique
Fuel Cell Applications : Matsumoto, Higashihara, and Ueda (2009) developed new locally and densely sulfonated poly(ether sulfone)s for fuel cell applications. These polymers, created through nucleophilic substitution and sulfonation processes, formed well-defined phase-separated structures, promoting efficient proton conduction. This is relevant for the development of high-performance materials in fuel cells (Matsumoto, Higashihara, & Ueda, 2009).
Catalytic Applications : Karimi-Jaberi et al. (2012) explored the use of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). This methodology, which involves the reaction of phloroglucinol and chlorosulfonic acid, offers an eco-friendly and efficient approach for synthesizing these derivatives (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).
Environmental Impact and Disinfection By-Products : Sun et al. (2019) studied the transformation characteristics and genotoxicity changes of BP-1, a component of benzophenone-type UV filters, during chlorination disinfection. They identified several new by-products, including chlorobenzoquinone, phenyl benzoquinones, and polycyclic aromatic hydrocarbons, which may pose ecological and health risks (Sun, Wei, Liu, Geng, Liu, & Du, 2019).
Chemical Transformation in Water Treatment : Xiao et al. (2013) disclosed new products from free chlorine-promoted BP-4 (a UV-filter) disinfection, revealing multiple transformation routes. This research is significant for understanding the chemical transformations of such compounds in water treatment and their potential impacts (Xiao, Wei, Yin, Wei, & Du, 2013).
Molecular Structure Analysis : Schultz et al. (1987) determined the molecular structure of 4,4′-sulfanidyl-bis-thiophenol, which provides insights into the structural properties of similar sulfur-containing aromatic compounds (Schultz, Hargittai, Kolonits, & Garbarczyk, 1987).
Safety And Hazards
Propriétés
IUPAC Name |
1-chloro-4-(2-phenoxyethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClOS/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEVTZFJFWZHHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

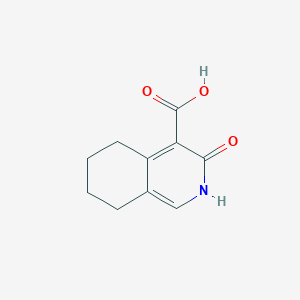
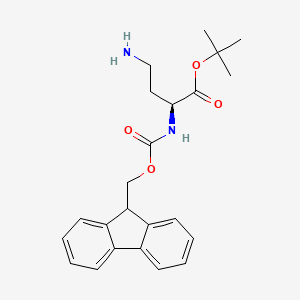
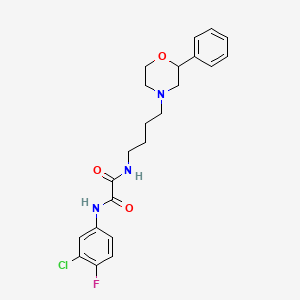
![[1-(Hydroxymethyl)cyclopent-2-en-1-yl] methanesulfonate](/img/structure/B2842970.png)
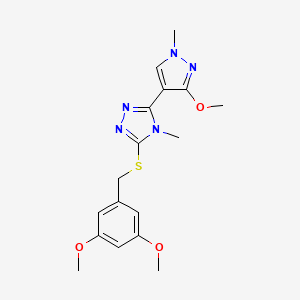
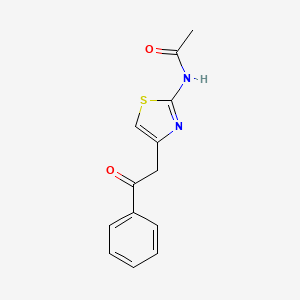
![3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2842976.png)




![N-(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)but-2-ynamide](/img/structure/B2842984.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2842985.png)
